molecular formula C15H18N2O2S B5907526 N-(6-ethoxy-1,3-benzothiazol-2-yl)hex-5-enamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)hex-5-enamide

Cat. No.: B5907526
M. Wt: 290.4 g/mol
InChI Key: MGUGXZPRYXPQDD-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)hex-5-enamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features an ethoxy group and a hex-5-enamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)hex-5-enamide typically involves the reaction of 6-ethoxy-1,3-benzothiazol-2-amine with hex-5-enoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)hex-5-enamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The double bond in the hex-5-enamide moiety can be reduced to form a saturated amide.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Formation of 6-ethoxy-1,3-benzothiazol-2-carboxylic acid.

    Reduction: Formation of N-(6-ethoxy-1,3-benzothiazol-2-yl)hexanamide.

    Substitution: Formation of 6-ethoxy-1,3-benzothiazol-2-yl derivatives with nitro or halogen groups.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)hex-5-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)hex-5-enamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylamino)acetamide
  • N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[[3-(2-furanylmethyl)-4-oxo-2-quinazolinyl]thio]acetamide
  • 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide

Uniqueness

N-(6-ethoxy-1,3-benzothiazol-2-yl)hex-5-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)hex-5-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-3-5-6-7-14(18)17-15-16-12-9-8-11(19-4-2)10-13(12)20-15/h3,8-10H,1,4-7H2,2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUGXZPRYXPQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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